Cas no 82-73-5 (4-Bromoisobenzofuran-1,3-dione)

4-Bromoisobenzofuran-1,3-dione is a brominated derivative of isobenzofuran-1,3-dione, commonly utilized as a versatile intermediate in organic synthesis. Its reactive bromine substituent enables selective functionalization, making it valuable for constructing complex heterocyclic compounds and pharmaceutical precursors. The compound’s high purity and stability under standard conditions ensure reliable performance in reactions such as nucleophilic substitutions or cross-coupling processes. Its compatibility with a range of reagents and solvents further enhances its utility in fine chemical and medicinal chemistry applications. The product is typically handled under controlled conditions due to its reactivity, requiring appropriate safety measures during use.
4-Bromoisobenzofuran-1,3-dione structure
82-73-5 structure
Product Name:4-Bromoisobenzofuran-1,3-dione
CAS No:82-73-5
MF:C8H3BrO3
MW:227.011621713638
MDL:MFCD09800402
CID:34277
PubChem ID:350255
Update Time:2025-10-19

4-Bromoisobenzofuran-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 4-Bromoisobenzofuran-1,3-dione
    • 5-Bromo-1,3-dihydro-2-benzofuran-1,3-dione
    • 1,3-ISOBENZOFURANDIONE,5-BROMO-
    • 3-Bromophthalic anhydride
    • 4-bromo-1,3-Isobenzofurandione
    • 4-BROMOPHTHALIC ANHYDRIDE
    • SY010203
    • FT-0649268
    • 82-73-5
    • DTXSID201002366
    • 1,3-Isobenzofurandione, 4-bromo-
    • NSC 508895
    • B4061
    • AQBFKBMMIDHCFS-UHFFFAOYSA-N
    • Phthalic anhydride, 3-bromo-
    • EN300-254308
    • CS-0094052
    • SCHEMBL550679
    • MFCD09800402
    • 4-bromo-isobenzofuran-1,3-dione
    • bromophthalic anhydride
    • Bromophtalic anhydride
    • 4-bromo-1,3-dihydro-2-benzofuran-1,3-dione
    • AKOS015920235
    • NSC-508895
    • AMY36985
    • 4-bromo-2-benzofuran-1,3-dione
    • FS-2185
    • NSC508895
    • 4-Bromo-1,3-isobenzofurandione (ACI)
    • Phthalic anhydride, 3-bromo- (8CI)
    • DA-16712
    • MDL: MFCD09800402
    • Inchi: 1S/C8H3BrO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H
    • InChI Key: AQBFKBMMIDHCFS-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=C(C=CC=2)Br)C(=O)O1

Computed Properties

  • Exact Mass: 225.927
  • Monoisotopic Mass: 225.927
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.4A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2
  • Molecular Weight: 227.01

Experimental Properties

  • Color/Form: Solid
  • Density: 1.911
  • Melting Point: 132-134 ºC
  • Boiling Point: 363.2ºC at 760 mmHg
  • Flash Point: 173.5ºC
  • Refractive Index: 1.651
  • LogP: 1.75970
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

4-Bromoisobenzofuran-1,3-dione Security Information

4-Bromoisobenzofuran-1,3-dione Pricemore >>

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4-Bromoisobenzofuran-1,3-dione Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  rt → -40 °C; 2 h, -40 °C
1.2 1 h, -40 °C
Reference
Regioselective halogen-metal exchange reaction of 3-substituted 1,2-dibromo arenes: the synthesis of 2-substituted 5-bromobenzoic acids
Menzel, Karsten; et al, Synlett, 2006, (12), 1948-1952

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  32 h, reflux
2.1 Reagents: Acetic anhydride ;  2 h, reflux
Reference
Enhanced fluorescence of phthalimide compounds induced by the incorporation of electron-donating alicyclic amino groups
Orita, Ryoji; et al, Physical Chemistry Chemical Physics, 2018, 20(23), 16033-16044

Production Method 3

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ;  4 d, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
2.1 Reagents: Acetic anhydride Solvents: Acetic anhydride ;  1 h, reflux; cooled
Reference
Synthesis and biological activity of n-butylphthalide derivatives
Wang, Wei; et al, European Journal of Medicinal Chemistry, 2010, 45(5), 1941-1946

Production Method 4

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Bromine
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
3.1 Reagents: Acetic anhydride
Reference
The regioselectivity of metal hydride reductions of 3-substituted phthalic anhydrides
Soucy, C.; et al, Journal of Organic Chemistry, 1987, 52(1), 129-34

4-Bromoisobenzofuran-1,3-dione Raw materials

4-Bromoisobenzofuran-1,3-dione Preparation Products

4-Bromoisobenzofuran-1,3-dione Suppliers

Amadis Chemical Company Limited
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(CAS:82-73-5)4-Bromoisobenzofuran-1,3-dione
Order Number:A16111
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:04
Price ($):303.0
Email:sales@amadischem.com

Additional information on 4-Bromoisobenzofuran-1,3-dione

Comprehensive Guide to 4-Bromoisobenzofuran-1,3-dione (CAS No. 82-73-5): Properties, Applications, and Industry Insights

4-Bromoisobenzofuran-1,3-dione (CAS No. 82-73-5), a specialized organic compound, has garnered significant attention in pharmaceutical and material science research due to its unique structural features. This brominated isobenzofuran derivative serves as a versatile intermediate in synthesizing complex molecules, particularly in the development of fluorescent dyes, polymeric materials, and bioactive compounds. Its molecular formula C8H3BrO3 and distinct 1,3-dione moiety enable diverse chemical modifications, making it valuable for cross-coupling reactions and heterocyclic synthesis.

Recent advancements in organic electronics have highlighted the role of 4-Bromoisobenzofuran-1,3-dione in designing electron-deficient building blocks for organic semiconductors. Researchers are exploring its potential in OLED materials and photovoltaic devices, where its bromine substituent facilitates precise molecular engineering. The compound's thermal stability (decomposing at ~250°C) and solubility in common organic solvents like DMF and dichloromethane further enhance its laboratory utility.

In pharmaceutical contexts, this isobenzofuran-1,3-dione derivative acts as a precursor for phthalimide-based drugs. Its reactivity with amines enables the construction of N-substituted phthalimides, which show promise in anti-inflammatory and antimicrobial applications. A 2023 study published in European Journal of Medicinal Chemistry demonstrated derivatives of 82-73-5 exhibiting COX-2 inhibitory activity, aligning with current trends in targeted drug design.

The synthesis of 4-Bromoisobenzofuran-1,3-dione typically involves bromination of isobenzofuran-1,3-dione using N-bromosuccinimide (NBS) under controlled conditions. Analytical characterization via HPLC (typically >98% purity) and NMR spectroscopy (showing characteristic peaks at δ 7.8-8.2 ppm for aromatic protons) ensures quality control. Storage recommendations include protection from light in amber glass containers at 2-8°C to prevent degradation.

Environmental considerations for CAS 82-73-5 emphasize proper waste management due to its persistent organic pollutant potential. Modern green chemistry approaches explore catalytic bromination methods to reduce byproducts. Industry demand has grown steadily (CAGR 4.2% from 2020-2025) driven by agrochemical intermediates and advanced material synthesis needs.

Frequently asked questions about 4-Bromoisobenzofuran-1,3-dione include its compatibility with Pd-catalyzed reactions (excellent for Suzuki couplings), alternatives to brominated versions (chloro- or fluoro- analogs), and safety data (LD50 >2000 mg/kg in rodents). Recent patent filings (e.g., WO2023056321) highlight novel applications in bioconjugation chemistry for antibody-drug conjugates.

Emerging research explores the compound's role in metal-organic frameworks (MOFs) for gas storage and its derivatization into photoactive compounds for photodynamic therapy. As analytical techniques advance, studies utilizing cryo-EM and machine learning-assisted synthesis are uncovering new reactivity patterns for this multifunctional scaffold.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:82-73-5)4-Bromoisobenzofuran-1,3-dione
A16111
Purity:99%
Quantity:100g
Price ($):303.0
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